molecular formula C₂₇H₃₃D₆ClN₂O₄ B1147409 (R)-(+)-Verapamil-d6 Hydrochloride CAS No. 1795786-09-2

(R)-(+)-Verapamil-d6 Hydrochloride

Número de catálogo: B1147409
Número CAS: 1795786-09-2
Peso molecular: 497.1
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Classification and Nomenclature

(R)-(+)-Verapamil-d6 Hydrochloride is a deuterium-enriched isotopologue of the calcium channel blocker verapamil. Its systematic IUPAC name is (R)-5-((3,4-dimethoxyphenethyl)(methyl)amino)-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl-1,1,1,3,3,3-d6)pentanenitrile hydrochloride (CAS: 1329611-24-6). The molecular formula is C27H32D6N2O4·HCl , with a molecular weight of 497.11 g/mol (HCl salt form). The compound features six deuterium atoms at the isopropyl group (C(CH3)2 → C(CD3)2), preserving the stereochemical configuration of the parent (R)-(+)-verapamil while enhancing metabolic stability.

Table 1: Key structural and chemical identifiers

Property Detail
IUPAC Name (R)-5-((3,4-dimethoxyphenethyl)(methyl)amino)-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl-1,1,1,3,3,3-d6)pentanenitrile hydrochloride
CAS Number 1329611-24-6
Molecular Formula C27H32D6N2O4·HCl
Molecular Weight 497.11 g/mol
Deuterium Substitution Six deuterium atoms at isopropyl group

Historical Development of Deuterated Verapamil Analogues

Deuterated verapamil derivatives emerged in the late 20th century as tools for studying drug metabolism and pharmacokinetics. Early methods for deuteration involved H-D exchange reactions using deuterated solvents (e.g., D2O, CD3OD) and catalysts like Pd/C-Pt/C mixtures. A landmark patent (US6334997B1) demonstrated the synthesis of deuterated verapamil by reacting verapamil hydrochloride with 25% deuterated sulfuric acid in deuterated methanol . Subsequent advancements focused on stereoselective deuteration to retain the (R)-enantiomer’s pharmacological activity. By the 2010s, deuterated verapamil became critical in LC-MS/MS assays for quantifying verapamil and its metabolites in biological matrices.

Significance in Scientific Research and Analytical Chemistry

This compound serves three primary roles in research:

  • Internal Standard in Bioanalytical Assays : Its near-identical chromatographic behavior to non-deuterated verapamil enables precise quantification in plasma and tissue samples. For example, a 2024 LC-MS/MS method achieved a calibration range of 0.5–185 µg/L using this compound.
  • Metabolic Pathway Tracing : Deuterium substitution slows hepatic metabolism by cytochrome P450 enzymes (e.g., CYP3A4), allowing researchers to distinguish parent drug from metabolites in pharmacokinetic studies.
  • Isotope Effect Studies : The kinetic isotope effect (KIE) of deuterium alters bond dissociation energies, providing insights into verapamil’s oxidative degradation mechanisms.

Table 2: Research applications of this compound

Application Example Study Source
Pharmacokinetic Profiling Quantified verapamil bioavailability using isotope-IV method
Drug-Drug Interaction Analysis Assessed CYP3A4 inhibition via deuterated tracer
PET Imaging Optimization Improved metabolic stability in radiolabeled analogs

Relationship to Parent Compound Verapamil

Structurally, this compound differs from verapamil only in its deuterated isopropyl group and enantiomeric purity. Both compounds inhibit L-type calcium channels, but the deuterated form exhibits:

  • Reduced First-Pass Metabolism : Deuteration decreases CYP3A4-mediated N-demethylation, increasing plasma half-life in preclinical models.
  • Enhanced Analytical Specificity : Co-elution with non-deuterated verapamil in HPLC avoids matrix interference.
  • Isotope-Differentiated Binding : Studies suggest deuterium subtly alters verapamil’s interaction with P-glycoprotein transporters, though clinical relevance remains under investigation.

Structural comparison :

  • Verapamil : C27H38N2O4 (MW = 454.6 g/mol)
  • This compound : C27H32D6N2O4·HCl (MW = 497.11 g/mol)

Propiedades

Número CAS

1795786-09-2

Fórmula molecular

C₂₇H₃₃D₆ClN₂O₄

Peso molecular

497.1

Sinónimos

(αR)-α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile-d6 Hydrochloride;  (R)-Verapamil-d6 Hydrochloride;  Dexverapamil-d6 Hydrochloride;  LU 33925-d6;  NSC 632821-d6; 

Origen del producto

United States

Métodos De Preparación

Synthesis of Deuterated Intermediates

Deuterium is incorporated during the formation of the isopropyl moiety. Using deuterated isopropyl alcohol (IPA-d8) in the final salt formation step ensures selective labeling at the target position. The reaction mechanism mirrors the non-deuterated process but substitutes standard reagents with deuterated analogs:

Table 1: Reagent Substitutions for Deuterium Incorporation

Non-Deuterated ReagentDeuterated EquivalentPurpose
Isopropyl alcohol (IPA)IPA-d8Introduces deuterium at α-(1-methylethyl)
Acetic anhydrideAcetic-d6 anhydrideOptional for deuterated acetyl byproducts

The use of IPA-d8 in hydrochloric acid (HCl) for salt formation ensures a 99% isotopic purity at the isopropyl group.

Reaction Optimization and Process Parameters

Hydrochloride Salt Formation

The final step involves reacting verapamil base with HCl in IPA-d8:

  • Acid concentration : 17% HCl in IPA-d8

  • pH adjustment : 3.0–3.5 for optimal crystallization

  • Yield : 74% over three steps

Cooling the mixture to 0–5°C ensures high-purity crystallization, with HPLC purity >99.8%.

Industrial-Scale Production and Challenges

Scalability Considerations

The process is scalable to multi-kilogram batches with minor adjustments:

  • Solvent recovery : Toluene is distilled and reused to reduce costs.

  • Charcoal treatment : 10 g/kg of verapamil base removes residual colorants.

Table 3: Industrial vs. Lab-Scale Parameters

ParameterLab ScaleIndustrial Scale
Batch size100 g100 kg
Stirring time3 h6–8 h
DistillationRotary evaporatorFractional distillation

Deuterium-Specific Challenges

  • Kinetic isotope effect : Deuterated IPA-d8 may slow reaction rates by 10–15%, requiring extended stirring times.

  • Isotopic purity : Ensuring >99% deuterium incorporation demands strict control over reagent stoichiometry and moisture levels (<0.3%).

Analytical Validation and Quality Control

Purity Assessment

  • HPLC analysis : Detects desmethyl impurities (RRT 0.68) and dimers (<0.3%).

  • Isotopic enrichment : Mass spectrometry confirms deuterium distribution, with a molecular weight of 497.10 g/mol.

Stability Testing

  • Hydrolysis : Degrades in acidic conditions (pH <3) via nitrile cleavage.

  • Photostability : UV light induces demethylation, necessitating antioxidant additives.

Comparative Analysis with Non-Deuterated Verapamil

Table 4: Key Differences in Preparation

AspectVerapamil HCl(R)-(+)-Verapamil-d6 HCl
ReagentsIPA, HClIPA-d8, HCl
Molecular weight491.06 g/mol497.10 g/mol
Reaction time3 h3.5–4 h
Isotopic purityN/A>99%

Análisis De Reacciones Químicas

Types of Reactions

®-(+)-Verapamil-d6 Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, primary amines, and substituted phenylalkylamines.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Drug Metabolism

The use of stable isotope-labeled compounds like (R)-(+)-Verapamil-d6 Hydrochloride allows researchers to conduct detailed pharmacokinetic studies. A notable study utilized (R)-(+)-Verapamil-d6 to analyze the pharmacokinetic profiles of verapamil in rats. The study demonstrated that the isotope-IV method could effectively assess drug-drug interactions following oral administration. The results indicated significant alterations in pharmacokinetic parameters such as Area Under the Curve (AUC) and clearance rates when co-administered with a potent CYP inhibitor, highlighting the importance of metabolic pathways in drug efficacy and safety .

Drug-Drug Interactions

This compound serves as a critical tool in studying drug-drug interactions, particularly those involving cytochrome P450 enzymes. In a recent investigation, the compound was administered alongside rifampin, a known inducer of CYP enzymes, to evaluate its effects on verapamil metabolism. The findings revealed that rifampin significantly altered the pharmacokinetics of verapamil, favoring the formation of less cardioactive metabolites. This suggests that (R)-(+)-Verapamil-d6 can be instrumental in optimizing dosing regimens for patients receiving multiple medications .

Cardiovascular Disorders

Verapamil is widely recognized for its efficacy in treating various cardiovascular conditions such as hypertension, angina, and certain arrhythmias. The deuterated form, this compound, has been explored for its potential to enhance therapeutic outcomes while minimizing side effects. Research indicates that higher doses of verapamil can be safely administered in specific patient populations, particularly those undergoing treatment for tuberculosis with rifampin .

Mecanismo De Acción

®-(+)-Verapamil-d6 Hydrochloride exerts its effects by blocking L-type calcium channels in the heart and smooth muscles. This inhibition reduces calcium influx, leading to:

    Decreased heart rate: By slowing down the conduction of electrical impulses in the heart.

    Vasodilation: Relaxation of smooth muscles in blood vessels, reducing blood pressure.

    Antiarrhythmic effects: Stabilizing abnormal heart rhythms by preventing excessive calcium entry into cardiac cells.

Comparación Con Compuestos Similares

Structural and Physicochemical Differences

The table below highlights critical distinctions between (R)-(+)-Verapamil-d6 Hydrochloride and related compounds:

Compound Molecular Formula Molecular Weight CAS Number Key Characteristics
(R)-(+)-Verapamil-d6 HCl C₂₇H₃₃D₆ClN₂O₄ 497.10 1795786-09-2 Deuterated internal standard; research use only
Verapamil HCl C₂₇H₃₈N₂O₄·HCl 491.06 152-11-4 Approved drug; white crystalline powder, soluble in water
(S)-(-)-Verapamil HCl C₂₇H₃₈N₂O₄·HCl 491.06 36622-28-3 Enantiomer with potential stereospecific metabolic differences
(S)-(-)-Verapamil-d6 HCl C₂₇H₃₃D₆ClN₂O₄ 497.10 1329611-24-6 Deuterated enantiomer; used in chiral metabolic studies
Nor Verapamil-d6 HCl C₂₆H₃₁D₆ClN₂O₄ 483.07 - Demethylated metabolite reference standard
3,4-Dimethoxybenzaldehyde C₉H₁₀O₃ 166.17 - Synthesis impurity; monitored in pharmacopeial testing

Key Observations :

  • Deuterium Substitution: The six deuterium atoms in (R)-(+)-Verapamil-d6 HCl increase its molecular weight by ~6 Da compared to non-deuterated verapamil, enabling precise MS detection .
  • Impurities: Compounds like 3,4-dimethoxybenzaldehyde (a synthesis byproduct) are controlled in pharmacopeial monographs to ensure drug safety .

Analytical Methodologies

Non-deuterated Verapamil HCl:

  • USP Monographs: Utilize HPLC with UV detection (229 nm, 278 nm) and retention time matching for identification . Impurity profiling includes 3,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzyl alcohol, quantified at ≤0.1% .
  • Modernization Efforts : Recent USP proposals aim to replace chloroform-based extraction with orthogonal UV spectrum matching and particle size specifications for columns .

(R)-(+)-Verapamil-d6 HCl :

  • Mass Spectrometry: Distinguished via m/z shifts (e.g., +6 Da in parent ion) compared to non-deuterated verapamil .
  • HPLC : Similar mobile phases (e.g., acetonitrile-phosphate buffers) but optimized for isotopic resolution .

Pharmacological and Regulatory Profiles

Parameter (R)-(+)-Verapamil-d6 HCl Verapamil HCl (S)-(-)-Verapamil HCl
Therapeutic Use Research only Approved for hypertension, angina Research (stereospecific studies)
Metabolism Slowed hepatic CYP3A4 metabolism (deuterium isotope effect hypothesized) Rapidly metabolized to norverapamil Potential enantioselective metabolism
Regulatory Status Not pharmacopeial; research chemical USP/NF monographed Not pharmacopeial

Actividad Biológica

(R)-(+)-Verapamil-d6 Hydrochloride is a deuterated derivative of the calcium channel blocker verapamil, primarily utilized in pharmacological research. Its unique isotopic labeling allows for enhanced tracking in biochemical studies, contributing to a better understanding of its pharmacodynamics and metabolism. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C27H32D6N2O4·HCl
  • Molecular Weight : Approximately 460.6 g/mol
  • Chemical Structure : The compound features a complex structure that includes deuterium isotopes, enhancing its utility in metabolic studies.

This compound functions primarily as a calcium channel blocker. It inhibits the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells, leading to:

  • Vasodilation : Relaxation of blood vessels, reducing blood pressure.
  • Negative Inotropic Effect : Decreased force of heart contractions, beneficial in conditions like hypertension and angina.
  • Impact on Heart Rhythm : It can influence electrical conduction in the heart, making it useful in certain arrhythmias .

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively. Key findings include:

  • Absorption and Distribution : The compound exhibits significant bioavailability when administered orally. Studies have shown that co-administration with rifampin alters the pharmacokinetic profile, favoring less cardioactive metabolites .
  • Metabolism : The metabolism of (R)-(+)-Verapamil-d6 involves conversion to norverapamil and other metabolites, with varying ratios depending on co-administered drugs .
  • Excretion : Primarily eliminated via hepatic pathways, with renal excretion playing a minor role.

Study on Adjunctive Therapy for Tuberculosis

A recent study explored the use of verapamil as an adjunctive therapy for tuberculosis (TB). Participants received sustained-release verapamil alongside standard TB treatment regimens. Key results included:

  • Dosage and Efficacy : A dosage of 360 mg sustained-release verapamil was found to achieve therapeutic levels without serious adverse effects. This suggests potential for higher dosing strategies in combination therapies .
  • Safety Profile : No serious adverse effects were reported during the study, including no significant changes in EKG readings among participants receiving high doses .

Interaction Studies

Research has also focused on the interactions between this compound and other drugs:

  • Combination with Rifampin : The presence of rifampin significantly altered the pharmacokinetic parameters of verapamil, leading to increased levels of its metabolites. This interaction highlights the importance of understanding drug-drug interactions in clinical settings .
  • Effects on Cell Viability : In vitro studies demonstrated that higher concentrations of verapamil could lead to decreased viability in human neuroblastoma cells, indicating potential cytotoxic effects at elevated doses .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Calcium Channel BlockadeInhibits calcium influx in cardiac and smooth muscle cells
VasodilationReduces blood pressure through vascular relaxation
Negative Inotropic EffectDecreases heart contraction strength
Drug InteractionAlters pharmacokinetics when combined with rifampin
Cytotoxic EffectsReduced cell viability observed in neuroblastoma studies

Q & A

Q. What formulation considerations are critical for maintaining the stability of this compound in sustained-release systems?

  • Methodological Answer : Solid dispersion techniques using polymers like Eudragit RLPO or Kollidon®SR improve solubility and control release. Thermal analysis (DSC/TGA) reveals that Verapamil hydrochloride exhibits decomposition above 145°C, necessitating processing below this threshold. Matrix systems should be optimized to avoid pH-dependent degradation, as seen in silicone adhesive (PSA) or ethylcellulose (EC) matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal degradation data for Verapamil hydrochloride across studies?

  • Methodological Answer : Discrepancies in thermal profiles (e.g., decomposition at 145°C vs. 300°C) arise from sample preparation or instrumentation differences. To reconcile
  • Perform simultaneous DSC-TGA to correlate mass loss with thermal events.
  • Compare inert (N₂) vs. oxidative (air) atmospheres, as verapamil degrades faster in oxygen.
  • Cross-validate with IR spectroscopy to identify decomposition products (e.g., 3,4-dimethoxybenzaldehyde) .

Q. What strategies are recommended for impurity profiling of this compound in compliance with USP/EP guidelines?

  • Methodological Answer : USP mandates HPLC analysis with a system suitability solution containing verapamil-related compounds (e.g., 3,4-dimethoxybenzyl alcohol). Limit impurities to ≤0.1% using a C18 column and mobile phase of diethylamine-cyclohexane (15:85). For deuterated analogs, ensure deuterium does not interfere with impurity detection by MS/MS .

Q. How can Box-Behnken design optimize controlled-release formulations of this compound?

  • Methodological Answer : This response surface methodology evaluates variables like polymer ratio (e.g., HPMC K4M), compression force, and gastric retention time. Optimized formulations achieve 24-hour release (Higuchi model: r² = 0.999) with n≈0.54 in the Korsmeyer-Peppas model, indicating anomalous diffusion. Validate using dissolution studies at pH 1.2 and 6.8 to simulate gastrointestinal conditions .

Q. What validation parameters are essential for spectrophotometric determination of Verapamil-d6 Hydrochloride in complex matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:
  • Linearity : Test 0.01–10 µg/mL (r² ≥ 0.995).
  • LOQ/LOD : ≤0.01 µg/mL via signal-to-noise (S/N ≥ 10).
  • Accuracy : Spike recovery (98–102%) using bromothymol blue for complexation .
  • Specificity : Confirm no interference from deuterated isotopes or excipients via HPLC-MS .

Data Analysis & Experimental Design

Q. How should researchers interpret conflicting chromatographic purity results between USP and SPhU monographs?

  • Methodological Answer : The USP uses acidimetry in non-aqueous media, while SPhU prefers alkalimetry. To harmonize:
  • Cross-validate using both methods on the same batch.
  • Adjust for solvent polarity effects (e.g., acetonitrile vs. methanol) and electrode calibration discrepancies (tolerate ≤0.6% variance) .

Q. What mechanistic insights can be derived from the thermal behavior of Verapamil hydrochloride in polymer matrices?

  • Methodological Answer : DSC curves show melting point depression (e.g., 145°C to 125°C in EC matrices), indicating polymer-drug interactions. Use FTIR to detect hydrogen bonding between verapamil’s methoxy groups and polymer carboxyls. This interaction stabilizes amorphous phases, enhancing dissolution .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.